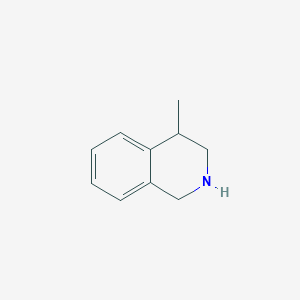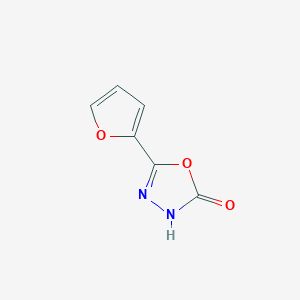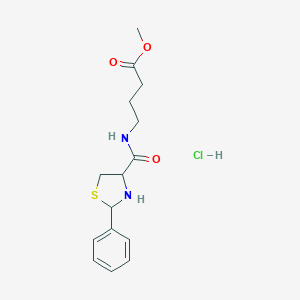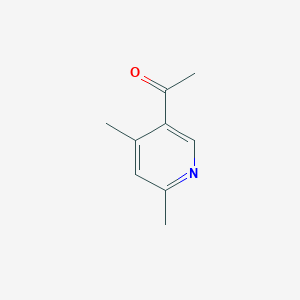
1-(4,6-Dimethylpyridin-3-YL)ethanone
Descripción general
Descripción
“1-(4,6-Dimethylpyridin-3-YL)ethanone” is a chemical compound with the CAS Number: 108028-67-7 and a molecular weight of 149.19 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “1-(4,6-Dimethylpyridin-3-YL)ethanone” is 1S/C9H11NO/c1-6-4-7(2)10-5-9(6)8(3)11/h4-5H,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“1-(4,6-Dimethylpyridin-3-YL)ethanone” is a solid at room temperature .Aplicaciones Científicas De Investigación
Insecticidal Activity
Specific Scientific Field
This application falls under the field of Agricultural Chemistry .
Summary of the Application
“1-(4,6-Dimethylpyridin-3-YL)ethanone” has been used in the synthesis of novel pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles . These compounds have shown potential insecticidal activity .
Methods of Application or Experimental Procedures
The compounds were synthesized from 2,6-dimethylpyridin-3,5-dicarboxylic acid diethyl ester . The structures of the compounds were characterized by use of IR, NMR, EI-MS, and elemental analysis .
Results or Outcomes
Biological assays showed that these compounds had potential insecticidal activity with especially strong regulation of the growth of 2nd instar Mythimna separata larvae .
AMPK Activators
Specific Scientific Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
“1-(4,6-Dimethylpyridin-3-YL)ethanone” has been used in the synthesis of novel 3,5-dimethylpyridin-4 (1H)-one scaffold compounds . These compounds have been evaluated as AMP-activated protein kinase (AMPK) activators .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
Unlike direct AMPK activators, this series of compounds showed selective cell growth inhibitory activity against human breast cancer cell lines .
Synthesis of Imidazole Containing Compounds
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry .
Summary of the Application
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . “1-(4,6-Dimethylpyridin-3-YL)ethanone” could potentially be used in the synthesis of imidazole containing compounds .
Results or Outcomes
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Synthesis of Etoricoxib Intermediate
Summary of the Application
“1-(4,6-Dimethylpyridin-3-YL)ethanone” could potentially be used in the synthesis of an intermediate of Etoricoxib . Etoricoxib is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation in various conditions such as osteoarthritis and rheumatoid arthritis .
Results or Outcomes
The synthesis of the intermediates useful for such preparation is also described in the source .
Safety And Hazards
Propiedades
IUPAC Name |
1-(4,6-dimethylpyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-4-7(2)10-5-9(6)8(3)11/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVYKRABSVRQRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethylpyridin-3-YL)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol](/img/structure/B9882.png)

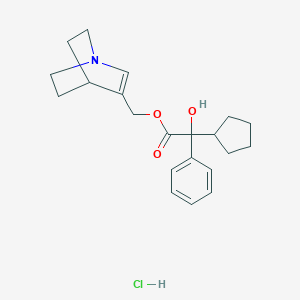
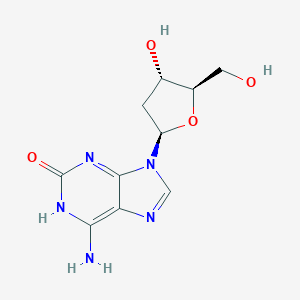
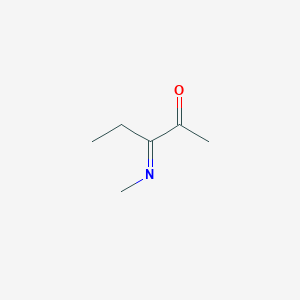
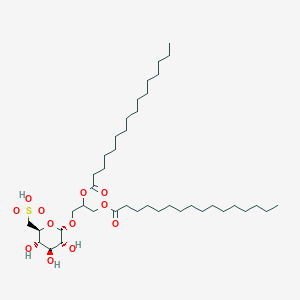
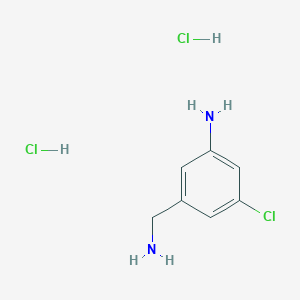

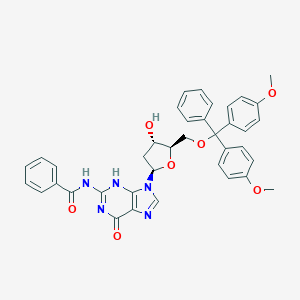
![methyl (2S)-2-[[2-[[(2R)-2-(decanoylamino)-3-(2-methoxy-2-oxoethyl)sulfanylpropanoyl]amino]acetyl]amino]-3-methylbutanoate](/img/structure/B9900.png)
![Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B9904.png)
